ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromobenzenesulfonyl group, a phenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . . The final product is obtained after purification and characterization.
Chemical Reactions Analysis
Ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Radical Reactions: The presence of the bromine atom allows for radical bromination reactions, which can be initiated using N-bromosuccinimide (NBS) under light.
Scientific Research Applications
Ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromobenzenesulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a tetrahydropyrimidine ring but differs in the substituents attached to the ring.
4-Bromobenzenesulfonamide: This compound shares the bromobenzenesulfonyl group but lacks the tetrahydropyrimidine ring, making it structurally simpler.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-[(4-bromophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O5S/c1-2-28-19(24)17-16(12-29(26,27)15-10-8-14(21)9-11-15)22-20(25)23-18(17)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUAKVYEMYMPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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